9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Description
Properties
IUPAC Name |
9-methyl-[1,2,5]oxadiazolo[3,4-f]cinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c1-5-4-10-11-6-2-3-7-9(8(5)6)13-14-12-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNRXKLMMDXGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC2=C1C3=NON=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371704 | |
| Record name | 9-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272776-07-5 | |
| Record name | 9-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 9-Methyloxadiazolo[3,4-f]cinnoline generally proceeds via the construction of the cinnoline core followed by the formation of the fused oxadiazole ring. The process often involves:
- Starting from substituted aromatic precursors such as benzaldehydes or nicotinic acid derivatives.
- Formation of key intermediates like hydrazides, aldoximes, or imidoyl chlorides.
- Cyclization steps to close the oxadiazole ring onto the cinnoline scaffold.
- Methylation at the 9-position to yield the final 9-methyl derivative.
This approach typically requires multi-step organic reactions involving hydrazine derivatives, hydroxylamine hydrochloride, and other reagents under reflux or controlled temperature conditions.
Detailed Preparation Routes
Construction of the Cinnoline Core
The cinnoline nucleus is a bicyclic aromatic heterocycle with two nitrogen atoms in a six-membered ring. Several classical methods to synthesize cinnoline derivatives include:
- Intramolecular cyclization of ortho-alkenyl or ortho-alkynyl aryldiazonium salts.
- Reduction of 2,2'-dinitrobiphenyls.
- Cyclocondensation of ortho-diacyl benzenes with hydrazine.
For 9-Methyloxadiazolo[3,4-f]cinnoline, the cinnoline core is usually prepared first via these or similar methods, often involving hydrazine hydrate under reflux conditions to form the bicyclic system.
Formation of the Oxadiazole Ring
The oxadiazole ring (1,2,5-oxadiazole) is introduced by intramolecular ring closure involving appropriate precursors such as amide oximes or hydrazide derivatives. A typical synthetic sequence includes:
- Conversion of benzaldehydes to aldoximes by treatment with hydroxylamine hydrochloride.
- Transformation of aldoximes to imidoyl chlorides using N-chlorosuccinimide.
- Reaction of imidoyl chlorides with potassium cyanide to form hydroxyimino acetonitriles.
- Conversion of these intermediates to amide oximes by reaction with hydroxylamine hydrochloride.
- Final intramolecular cyclization under basic conditions (e.g., refluxing in sodium hydroxide) to form the 1,2,5-oxadiazole ring fused to the cinnoline.
This multi-step approach has been documented to yield 3- and 4-substituted 3-aminofurazans (analogous to oxadiazoles) with good efficiency.
Methylation Step
The methyl group at the 9-position is typically introduced either by starting from a methyl-substituted precursor or by alkylation of the oxadiazolo-cinnoline intermediate using methylating agents under controlled conditions. This step is crucial to obtain the 9-methyl derivative specifically.
Representative Synthetic Scheme (Summary)
Research Findings and Yields
- The intramolecular ring closure to form the oxadiazole ring typically proceeds with high yields (often above 70-80%) when using the described multi-step approach.
- The overall synthesis requires careful control of reaction conditions, particularly temperature and pH during cyclization steps, to avoid side reactions.
- Methylation at the 9-position is generally straightforward but requires selective conditions to prevent methylation at other nucleophilic sites.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Substitution Reactions
Functionalization of the oxadiazolo-cinnoline framework involves:
-
Nitration : The presence of electron-withdrawing groups (e.g., oxadiazole rings) can influence nitration conditions. For example, dinitro derivatives may require harsher nitration conditions compared to mono-nitro analogues .
-
Alkylation/Amination : Substituents such as methyl or amino groups are introduced via nucleophilic aromatic substitution or coupling reactions, often facilitated by directing groups like fluorine .
| Reaction Type | Reagents | Outcome | Citations |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Dinitro derivatives | |
| Coupling | Boronic acids, Pd | Substituted cinnoline hybrids |
Oxidation Reactions
Oxidation of oxadiazolo-cinnoline derivatives can generate reactive intermediates:
-
N-Chlorosuccinimide (NCS) : Oxidizes benzo[c]cinnoline precursors to form ylides, which are spectroscopically distinct and exhibit unique electronic properties .
-
PhI(OAc)₂ : Facilitates oxidation of triamine derivatives to ylides, altering the heterocyclic ring’s electronic structure .
| Oxidizing Agent | Product | Key Feature | Citations |
|---|---|---|---|
| NCS | Ylides | Helical ring distortion | |
| PhI(OAc)₂ | Ylides | Enhanced conjugation |
Ring Closure/Cyclization
Cyclization mechanisms often involve:
-
Hydrazide Intermediates : Acylhydrazides undergo intramolecular cyclization under basic conditions (e.g., NaOH) to form oxadiazole rings .
-
Imidoyl Chlorides : Derived from aldoximes, these intermediates react with cyanide to form (hydroxyimino)acetonitriles, which cyclize to oxadiazoles .
| Intermediate | Cyclization Agent | Product | Citations |
|---|---|---|---|
| Acylhydrazide | POCl₃ | Oxadiazole | |
| Imidoyl Chloride | KCN | Hydroxyiminoacetonitrile |
Comparative Analysis with Analogues
The reactivity of 9-Methyl oxadiazolo[3,4-f]cinnoline can be contrasted with related compounds:
-
8,9-Dihydro-4-methyl-oxadiazolo[3,4-f]cinnoline : Shares the oxadiazole-cinnoline core but lacks the methyl substituent, potentially altering antimicrobial activity.
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Benzo[c]cinnoline Derivatives : Structural analogues with different heterocyclic arrangements exhibit distinct cyclization behaviors and oxidation products .
| Compound | Key Feature | Activity | Citations |
|---|---|---|---|
| 8,9-Dihydro-4-methyl-... | Oxadiazole-cinnoline core | Antimicrobial | |
| Benzo[c]cinnoline (1-amino-...) | Helical ring distortion | Spectroscopic |
Scientific Research Applications
9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: Its stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, in medicinal applications, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
- 4-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
- 8,9-Dihydro-3-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline-7-oxide
Uniqueness
9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications. The presence of the methyl group at the 9-position can significantly alter its interaction with molecular targets, making it a distinct compound in its class .
Biological Activity
Overview
9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. The compound exhibits a molecular formula of C9H8N4O and a molecular weight of 188.19 g/mol. Its biological activity has garnered attention for applications in antimicrobial and anticancer research, among other fields.
Chemical Structure and Properties
The structure of this compound includes an oxadiazole ring fused to a cinnoline moiety. This unique configuration contributes to its diverse biological activities. The compound is characterized by its specific substitution pattern which influences both its chemical reactivity and biological activity .
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains and has shown significant inhibitory effects. The mechanism may involve the inhibition of bacterial enzymes crucial for cell wall synthesis or metabolic processes .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Its ability to inhibit cell proliferation has been demonstrated through various assays:
- Cell Lines Tested : Various cancer cell lines including HT-29 (colon), A375 (melanoma), MCF-7 (breast), and A549 (lung) have been used to evaluate the compound's efficacy.
- IC50 Values : The compound exhibited IC50 values ranging from 0.010 ± 0.004 μM to 18.50 ± 0.86 μM across different derivatives .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Receptor Interaction : It may also interact with various receptors that modulate signaling pathways related to cell survival and apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the molecular structure can significantly affect biological activity:
- Substitutions : The presence of different substituents on the oxadiazole or cinnoline rings can enhance or diminish activity.
- Optimal Configurations : Research suggests that certain configurations lead to increased potency against specific targets .
Case Studies
- Antiplasmodial Activity : A study focusing on oxadiazole derivatives revealed promising antiplasmodial activities, indicating that similar compounds could be developed from the base structure of this compound .
- Cinnoline Derivatives Review : A comprehensive review highlighted the broad spectrum of pharmacological activities exhibited by cinnoline derivatives, including antibacterial and anticancer effects, reinforcing the potential of compounds like this compound in drug discovery .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for constructing the [1,2,5]oxadiazolo[3,4-f]cinnoline core, and how can reaction conditions be optimized for 9-methyl derivatives?
- Methodology : The synthesis typically involves cyclization reactions starting from precursors like diaminofurazan derivatives. Key steps include nitration, oxidation, and cyclization under controlled temperatures. For example, cyclization of 3,4-diaminofurazan (DAF) derivatives with nitrating agents (e.g., HNO₃/H₂SO₄) can yield oxadiazolo-cinnoline frameworks. Optimization focuses on solvent selection (acetic acid for cyclization), temperature modulation (reflux conditions), and stoichiometric ratios to improve yields (30–40%) .
Q. Which spectroscopic techniques provide critical structural validation for 9-methyl derivatives, and how should peak assignments be approached?
- Methodology :
- ¹H/¹³C NMR : Identify methyl group signals (δ ~2.5–3.5 ppm for ¹H; δ ~20–30 ppm for ¹³C) and aromatic protons (δ ~7–9 ppm). Coupling patterns distinguish fused ring systems.
- IR : Confirm oxadiazole ring vibrations (C=N stretching ~1600 cm⁻¹, N–O stretching ~1250 cm⁻¹).
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₉H₈N₄O). Multi-technique cross-validation is essential for complex splitting patterns .
Q. How do computational methods predict the electronic properties of 9-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline?
- Methodology : Density Functional Theory (DFT) calculations reveal HOMO-LUMO energy gaps (~3–4 eV for similar oxadiazolo derivatives) and dipole moments (~8–9 Debye). A positive correlation exists between dipole moment magnitude and HOMO energy (R² = 0.86 for oxadiazolo derivatives), indicating increased polarity enhances electron-donating capacity. Basis sets like B3LYP/6-31G* are recommended for accuracy .
Advanced Research Questions
Q. How to resolve discrepancies between experimental dipole moments and theoretical calculations for 9-methyl derivatives?
- Methodology :
- Experimental : Use solution-phase dielectric constant measurements (e.g., via Stark spectroscopy) to account for solvent effects.
- Computational : Re-optimize geometries with polarizable continuum models (PCM) to simulate solvent interactions. Cross-check with hybrid functionals (e.g., CAM-B3LYP) for improved dipole moment accuracy .
Q. What strategies enhance oscillator strength in 9-methyl derivatives for organic sensitizer applications?
- Methodology :
- Structural modification : Introduce electron-withdrawing groups (e.g., –NO₂) at position 7 to extend π-conjugation.
- Substitution effects : Methyl at position 9 increases planarity, reducing steric hindrance and improving charge transfer efficiency. Pyridine-based derivatives (e.g., [1,2,5]oxadiazolo[3,4-c]pyridine) show higher oscillator strengths (up to 1.233) due to enhanced π-delocalization .
Q. How can X-ray crystallography resolve structural ambiguities in non-planar 9-methyl derivatives?
- Methodology : Use SHELXL refinement with high-resolution single-crystal data (R-factor < 0.05). For non-planar systems, employ restraints on thermal parameters and torsion angles. SHELXT automation aids in space group determination and initial model building. Multi-conformer refinement may be required for flexible substituents .
Q. What in vitro assays evaluate mitochondrial uncoupling activity of 9-methyl derivatives while controlling for non-specific effects?
- Methodology :
- Oxygen Consumption Rate (OCR) : Measure via Seahorse XF Analyzer with oligomycin (ATP synthase inhibitor) to isolate uncoupling-driven respiration.
- Membrane Potential Assays : Use TMRE or JC-1 dyes to quantify depolarization. Compare with BAM15 (positive control) to assess selectivity. Validate with plasma membrane depolarization assays (e.g., DiBAC₄(3)) to exclude off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
